N-beta-alanyl-L-serine

Description

Properties

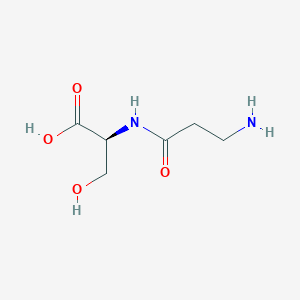

Molecular Formula |

C6H12N2O4 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C6H12N2O4/c7-2-1-5(10)8-4(3-9)6(11)12/h4,9H,1-3,7H2,(H,8,10)(H,11,12)/t4-/m0/s1 |

InChI Key |

IEWBBVZHEXCSSS-BYPYZUCNSA-N |

Isomeric SMILES |

C(CN)C(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C(CN)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Biosynthesis Pathways and Enzymology of Constituent Amino Acids and Potential Dipeptide Formation

Biosynthesis of L-Serine

L-serine, a non-essential amino acid in eukaryotes, is integral to a multitude of cellular processes, including protein synthesis and as a precursor for other amino acids and vital biomolecules. nih.govnih.gov In humans, L-serine can be obtained from dietary sources, the breakdown of proteins and phospholipids (B1166683), or synthesized de novo through several pathways. oup.com

The primary route for de novo L-serine synthesis in most organisms, including mammals, is the phosphorylated pathway, which diverts an intermediate from glycolysis. nih.govfrontiersin.orgresearchgate.net This pathway involves three key enzymatic steps. researchgate.net

The initial and rate-limiting step is the oxidation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP). researchgate.net This reaction is catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), an NAD⁺-dependent enzyme. frontiersin.orgresearchgate.net The equilibrium of this reaction favors 3-phosphoglycerate, but the pathway is driven forward by the consumption of 3-phosphohydroxypyruvate in the subsequent step. nih.gov

The second step involves the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine (phosphoserine). This is carried out by phosphoserine aminotransferase (PSAT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that utilizes glutamate (B1630785) as the amino group donor, producing α-ketoglutarate as a byproduct. nih.govresearchgate.net

The final and irreversible step is the dephosphorylation of phosphoserine to yield L-serine, a reaction catalyzed by phosphoserine phosphatase (PSP). nih.govresearchgate.net

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location (e.g., Humans) |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | 1.1.1.95 | 3-Phosphoglycerate, NAD⁺ | 3-Phosphohydroxypyruvate, NADH, H⁺ | Cytosol |

| Phosphoserine Aminotransferase (PSAT) | 2.6.1.52 | 3-Phosphohydroxypyruvate, L-Glutamate | O-Phospho-L-serine, α-Ketoglutarate | Cytosol |

| Phosphoserine Phosphatase (PSP) | 3.1.3.3 | O-Phospho-L-serine, H₂O | L-Serine, Phosphate (B84403) | Cytosol |

This table provides a summary of the enzymes involved in the phosphorylated pathway of L-serine biosynthesis.

L-serine and glycine (B1666218) are interconvertible in a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), a PLP-dependent enzyme. ebi.ac.ukwikipedia.org This reaction involves the transfer of the hydroxymethyl group from serine to the cofactor tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. ebi.ac.ukwikipedia.org This interconversion is a vital source of one-carbon units for various biosynthetic processes, including the synthesis of purines and thymidylate. ebi.ac.uk The reaction is thought to proceed via a retro-aldol cleavage mechanism. acs.orgnih.gov While this pathway can produce L-serine from glycine, it is not considered a major route for net serine synthesis in many organisms as it can deplete glycine levels. drugbank.com

In plants, in addition to the phosphorylated pathway, two other significant pathways for L-serine synthesis exist: the photorespiratory pathway and the glycerate pathway. oup.comfrontiersin.orgnih.gov

The Photorespiratory Pathway (Glycolate Pathway): This is a major source of serine in the photosynthetic tissues of C3 plants. frontiersin.orgnih.gov It is intrinsically linked to the oxygenase activity of RuBisCO and involves a series of reactions that convert two molecules of 2-phosphoglycolate (B1263510) into one molecule of 3-phosphoglycerate and CO₂, with serine being a key intermediate. nih.gov

The Glycerate Pathway: This non-photorespiratory route is initiated in the cytosol and involves the formation of glycerate from 3-phosphoglycerate. researchgate.netnih.govnih.gov It operates in parallel with glycolysis and can be a significant source of serine in non-photosynthetic tissues. frontiersin.orgnih.gov

Biosynthesis of Beta-Alanine (B559535)

Beta-alanine (β-alanine) is a naturally occurring beta-amino acid that is not used in the biosynthesis of major proteins but is a key component of carnosine and anserine (B1665513), and a precursor to pantothenic acid (Vitamin B5). wikipedia.org Its synthesis occurs through several catabolic pathways.

A primary route for β-alanine synthesis in many organisms, including bacteria and plants, is the reductive degradation of pyrimidine (B1678525) bases such as uracil. biorxiv.orgnih.govnih.govresearchgate.net This pathway involves three sequential enzymatic reactions. oatext.com

Dihydropyrimidine Dehydrogenase: Uracil is first reduced to 5,6-dihydrouracil. oatext.com

Dihydropyrimidinase: The dihydrouracil (B119008) ring is then hydrolytically opened by dihydropyrimidinase to form N-carbamoyl-β-alanine. oatext.comwikipedia.org

Beta-ureidopropionase (β-alanine synthase): In the final step, β-ureidopropionase catalyzes the hydrolysis of N-carbamoyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide. oatext.comontosight.aiwikipedia.org

| Enzyme | EC Number | Substrate(s) | Product(s) | Organism Class |

| Dihydropyrimidine Dehydrogenase | 1.3.1.2 | Uracil, NADPH, H⁺ | 5,6-Dihydrouracil, NADP⁺ | Various (e.g., Plants, Bacteria) |

| Dihydropyrimidinase | 3.5.2.2 | 5,6-Dihydrouracil, H₂O | N-Carbamoyl-β-alanine | Various (e.g., Plants, Bacteria) |

| Beta-ureidopropionase | 3.5.1.6 | N-Carbamoyl-β-alanine, H₂O | β-Alanine, CO₂, NH₃ | Various (e.g., Plants, Bacteria) |

This table outlines the enzymes of the pyrimidine catabolism pathway leading to beta-alanine.

The degradation of dihydrouracil is an integral part of the pyrimidine catabolism pathway as described above, leading directly to the formation of N-carbamoyl-β-alanine and subsequently β-alanine. wikipedia.org

Another significant source of β-alanine in vivo is the degradation of the dipeptide carnosine (β-alanyl-L-histidine). wikipedia.org This hydrolysis is carried out by carnosinase enzymes, which break down carnosine into its constituent amino acids, β-alanine and L-histidine. acs.orgphysiology.org This process is particularly relevant in tissues where carnosine is abundant, such as skeletal muscle and the central nervous system. acs.org

Polyamine Oxidation Pathways

Beta-alanine, a non-proteinogenic amino acid, can be synthesized through several routes, with the oxidation of polyamines being a significant pathway in many plants and some microorganisms. nih.govresearchgate.netfrontiersin.org This pathway involves the degradation of the polyamines spermine (B22157) and spermidine (B129725).

The process begins with the cleavage of spermine or spermidine to yield 1,3-diaminopropane (B46017) (DAP). nih.govnih.gov In plants, this conversion is catalyzed by enzymes such as polyamine oxidase and spermidine dehydrogenase. nih.gov Subsequently, 1,3-diaminopropane undergoes deamination by a diamine oxidase to form 3-aminopropionaldehyde. nih.govresearchgate.net The final step is the oxidation of this aldehyde to β-alanine, a reaction catalyzed by an NAD(P)-dependent aldehyde dehydrogenase. nih.govresearchgate.net This pathway is not only a source of β-alanine for primary metabolism, such as the synthesis of pantothenate (Vitamin B5) and Coenzyme A, but is also induced in response to abiotic stresses. nih.govfrontiersin.org A similar pathway has been identified in yeast, where the polyamine oxidase Fms1p converts spermine to 3-aminopropanal, which is then oxidized to β-alanine by aldehyde dehydrogenases. nih.gov

Table 1: Key Enzymes in the Polyamine Oxidation Pathway for Beta-Alanine Biosynthesis

| Enzyme | EC Number | Reaction | Organism Type |

| Polyamine Oxidase | EC 1.5.3.14 | Spermine → 1,3-Diaminopropane + 4-Aminobutyraldehyde + H₂O₂ | Plants nih.gov |

| Spermidine Dehydrogenase | EC 1.5.99.6 | Spermidine → 1,3-Diaminopropane + 4-Aminobutyraldehyde | Plants nih.gov |

| Diamine Oxidase | EC 1.4.3.22 | 1,3-Diaminopropane → 3-Aminopropionaldehyde + H₂O₂ + NH₃ | Plants nih.govresearchgate.net |

| Aldehyde Dehydrogenase | EC 1.2.1.3 | 3-Aminopropionaldehyde → β-Alanine | Plants nih.govresearchgate.net |

| Fms1p (Polyamine Oxidase) | --- | Spermine → 3-Aminopropanal + Spermidine | Yeast nih.gov |

| Ald2p/Ald3p (Aldehyde Dehydrogenase) | --- | 3-Aminopropanal → β-Alanine | Yeast nih.gov |

Exploration of N-beta-alanyl-L-serine Enzymatic Synthesis Pathways

The enzymatic formation of the peptide bond between β-alanine and L-serine is a critical step. While direct evidence for an enzyme specific to this compound synthesis is scarce, several known enzymatic mechanisms for dipeptide formation provide plausible models.

Putative Peptide Ligase and Synthase Activities

Peptide ligases, particularly L-amino acid ligases (Lals), represent a promising class of enzymes for dipeptide synthesis. mdpi.com These enzymes, which belong to the ATP-grasp superfamily, catalyze the formation of a peptide bond between two unprotected amino acids in an ATP-dependent reaction that yields ADP and inorganic phosphate. mdpi.comnih.gov

Research has demonstrated that some Lals exhibit broad substrate specificity. For example, the TabS ligase from Pseudomonas syringae can utilize β-alanine as a substrate to synthesize dipeptides such as β-alanyl-histidine. nih.gov This suggests that a yet-to-be-identified L-amino acid ligase could potentially accept both β-alanine and L-serine as substrates to form this compound.

Another relevant enzyme is carnosine synthase, which is responsible for synthesizing the dipeptide carnosine (β-alanyl-L-histidine). rsc.orgwikipedia.org This enzyme also demonstrates a degree of substrate promiscuity, capable of ligating β-alanine to amino acids other than histidine, such as lysine (B10760008) and ornithine. rsc.orgnih.govnih.gov This promiscuity raises the possibility that carnosine synthase itself, or a related enzyme with a different substrate preference, could catalyze the synthesis of this compound.

Consideration of Nonribosomal Peptide Synthesis Mechanisms

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide variety of peptide-based secondary metabolites in microorganisms. nih.gov The synthesis process is independent of the ribosome. Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.gov

The core of this mechanism involves the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid as an aminoacyl-AMP intermediate at the expense of ATP. nih.govnih.govjst.go.jp This activated amino acid is then transferred to a thiolation (T) domain before a condensation (C) domain catalyzes peptide bond formation. nih.gov The specificity of the A-domain dictates which amino acid is incorporated. It is conceivable that an NRPS system could exist with an A-domain specific for β-alanine and another for L-serine, arranged to facilitate the synthesis of this compound. Studies have successfully utilized isolated A-domains as biocatalysts for the chemoenzymatic synthesis of various dipeptides, highlighting the potential of this system. nih.govasm.org

Mechanistic Insights from ATP-Grasp Enzymes in Beta-Alanyl Dipeptide Synthesis (e.g., Carnosine Synthase)

ATP-grasp enzymes constitute a large superfamily of ligases that catalyze the ATP-dependent ligation of a carboxylate-containing substrate to an amine nucleophile. mdpi.comnih.gov The family is characterized by a unique structural fold that "grasps" an ATP molecule between two domains. nih.gov The general mechanism proceeds through the formation of an acylphosphate intermediate. nih.gov

Carnosine synthase (EC 6.3.2.11), now molecularly identified as ATPGD1 (ATP-grasp domain-containing protein 1), is a canonical example of an ATP-grasp enzyme involved in dipeptide synthesis. rsc.orgwikipedia.orgnih.govebi.ac.uk Its catalytic cycle for forming carnosine (β-alanyl-L-histidine) provides a direct mechanistic model for the potential synthesis of this compound.

The reaction mechanism is believed to involve:

Binding of ATP and the carboxylate substrate (β-alanine) to the enzyme.

Nucleophilic attack by the carboxylate group of β-alanine on the γ-phosphate of ATP, forming a high-energy β-alanyl-adenylate intermediate and releasing pyrophosphate. rsc.org

Binding of the amine substrate (L-histidine in the case of carnosine).

Nucleophilic attack by the amino group of L-histidine on the carbonyl carbon of the β-alanyl-adenylate intermediate.

Formation of the peptide bond, creating β-alanyl-L-histidine (carnosine) and releasing AMP.

Initial studies suggested ATP hydrolysis to AMP and pyrophosphate, but more recent work on purified carnosine synthase indicates a stoichiometric formation of ADP, which is more typical of the ATP-grasp family. rsc.orgnih.gov The established promiscuity of carnosine synthase, which can ligate β-alanine to other amino acids, strongly supports the hypothesis that a similar ATP-grasp enzyme could catalyze the formation of this compound by substituting L-histidine with L-serine in the active site. nih.govnih.govresearchgate.net The existence of a "metabolite repair" enzyme, PM20D2, that hydrolyzes "incorrect" dipeptides made by carnosine synthase (like β-alanyl-lysine) further underscores the enzyme's lack of absolute specificity. nih.govnih.gov

Table 2: Potential Enzymatic Systems for this compound Synthesis

| Enzyme/System | Enzyme Class | Mechanism | Relevance to this compound Synthesis |

| L-Amino Acid Ligase (Lal) | ATP-Grasp Ligase | ATP-dependent ligation of unprotected amino acids. mdpi.comnih.gov | Broad substrate specificity of some Lals suggests a member could utilize β-alanine and L-serine. nih.gov |

| Nonribosomal Peptide Synthetase (NRPS) | Multi-domain enzyme complex | Modular synthesis involving adenylation, thiolation, and condensation domains. nih.govjst.go.jp | A hypothetical NRPS with modules specific for β-alanine and L-serine could produce the dipeptide. |

| Carnosine Synthase (ATPGD1) | ATP-Grasp Ligase | ATP-dependent ligation via a β-alanyl-adenylate intermediate. rsc.orgnih.gov | Known to synthesize β-alanyl dipeptides and shows promiscuity for the second amino acid, suggesting L-serine could be a potential substrate. rsc.orgnih.gov |

Catabolism and Degradation Mechanisms of N Beta Alanyl L Serine

Enzymatic Hydrolysis of Beta-Alanyl Peptides

The enzymatic cleavage of the peptide bond in N-beta-alanyl-L-serine is accomplished by peptidases, specifically dipeptidases, which are hydrolase enzymes.

While research specifically targeting this compound hydrolysis is limited, the breakdown of structurally similar β-alanyl dipeptides is well-documented, primarily through the action of carnosinases. These enzymes are metallopeptidases belonging to the M20 family that hydrolyze Xaa-His dipeptides. nih.govnih.gov

Human Serum Carnosinase (CN1 or CNDP1): This enzyme, classified as a beta-alanyl-histidine (B7934518) dipeptidase (EC 3.4.13.20), is found in the serum and cerebrospinal fluid of higher primates. mdpi.com It functions as a homodimeric dipeptidase with maximal activity at an alkaline pH of 8.5. nih.gov The gene for human carnosinase, CN1, is primarily expressed in the brain. nih.gov

Cytosolic Nonspecific Dipeptidase (CN2): A second human dipeptidase, CN2 (EC 3.4.13.18), is ubiquitously expressed in human tissues. nih.govnih.gov Unlike the more specific CN1, CN2 demonstrates activity towards a broader range of dipeptides. nih.govnih.gov It is a manganese (Mn²⁺)-dependent enzyme that is sensitive to inhibition by bestatin. nih.govrcsb.org

PM20D2: Another peptidase from the M20 family, PM20D2, has been identified as a β-alanyl-lysine dipeptidase. nih.gov This enzyme is thought to function as a "metabolite repair" enzyme, clearing aberrant dipeptides formed by carnosine synthase when it mistakenly uses lysine (B10760008) or ornithine instead of histidine. nih.govresearchgate.net

Bacterial β-Peptidyl Aminopeptidases: Certain bacteria, such as Sphingosinicella xenopeptidilytica, possess β-peptidyl aminopeptidases (e.g., BapA) that are unique in their ability to cleave N-terminal β-amino acid residues from various peptides. researchgate.netethz.ch These enzymes show potential for both the degradation and synthesis of β-peptides. researchgate.net

The substrate specificity of the identified peptidases is crucial for determining their potential role in this compound degradation.

Human Serum Carnosinase (CN1): This enzyme is highly selective, with its highest activity directed towards carnosine (β-alanyl-L-histidine). nih.govmdpi.com Its specificity is narrow, primarily targeting Xaa-His dipeptides. nih.govnih.gov However, some studies report that CN1 can also hydrolyze other dipeptides, including those with C-terminal alanine (B10760859). mdpi.com Given that L-serine is structurally similar to L-alanine (differing only by a hydroxyl group), it is plausible that CN1 could hydrolyze this compound, although likely at a significantly lower rate than carnosine.

Cytosolic Nonspecific Dipeptidase (CN2): CN2 has a much broader substrate range than CN1. nih.gov It hydrolyzes carnosine but is not limited to Xaa-His dipeptides. nih.gov However, it does not degrade homocarnosine (B1673341) (γ-aminobutyryl-L-histidine). nih.govnih.gov Its activity on this compound has not been specifically reported, but its non-specific nature suggests it may be a candidate for its hydrolysis.

PM20D2: This enzyme acts preferentially on basic dipeptides such as β-alanyl-lysine and β-alanyl-ornithine and does not virtually act on carnosine. nih.gov Its capacity to hydrolyze a neutral dipeptide like this compound is therefore unlikely.

L-Serine Catabolism Pathways

Once liberated from the dipeptide, L-serine enters central metabolic pathways. It is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. mdpi.commedchemexpress.com Its degradation primarily occurs via two major routes: direct conversion to pyruvate (B1213749) or participation in one-carbon metabolism.

The most direct catabolic pathway for L-serine is its conversion to pyruvate and ammonia, a reaction catalyzed by the enzyme L-serine deaminase (also known as L-serine dehydratase or L-serine ammonia-lyase, EC 4.3.1.17). nih.govuniprot.org This single enzymatic step provides a rapid route for the carbon skeleton of serine to enter central energy metabolism. nih.gov

The pyruvate generated can be converted to acetyl-CoA and oxidized in the TCA cycle for energy production or serve as a substrate for gluconeogenesis to produce glucose. nih.govmdpi.com This pathway is particularly active in the liver, where its activity increases in response to high-protein diets. mdpi.commedchemexpress.com

There are two distinct families of L-serine deaminases:

Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes: Found in the cytoplasm of mammalian hepatocytes, these enzymes utilize PLP as a cofactor to catalyze the deamination of L-serine. uniprot.org

Iron-Sulfur ([4Fe-4S]) Cluster-Dependent Enzymes: Characterized in bacteria like Escherichia coli, these enzymes require a [4Fe-4S] iron-sulfur cluster for their catalytic activity. rhea-db.org In E. coli, two such deaminases, SdaA and SdaB, have been identified and are noted for their role in providing resistance to acid stress by producing ammonia, which helps neutralize the cytoplasm. ethz.chnih.gov

Besides direct conversion to pyruvate, L-serine is a major donor of one-carbon units for a variety of biosynthetic processes through its catabolism in the folate and methionine cycles. researchgate.netebi.ac.uk

This pathway is initiated by the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-mTHF). This reaction is a critical entry point for one-carbon units into cellular metabolism. ebi.ac.uk

The 5,10-mTHF generated from the side chain of serine can be used for:

Nucleotide Synthesis: It is essential for the de novo biosynthesis of purines and thymidylate, which are required for DNA and RNA synthesis. nih.gov

Methionine Cycle and Methylation: The one-carbon unit can be used to regenerate methionine from homocysteine. Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. researchgate.net

Redox Balance: The folate cycle is also linked to the production of NADPH, which is vital for maintaining cellular redox status.

This pathway highlights the central role of L-serine catabolism not just in energy production, but also in providing the fundamental building blocks for cell proliferation and epigenetic regulation. researchgate.netebi.ac.uk

Biological Roles and Functional Implications of N Beta Alanyl L Serine and Its Precursors

Role of L-Serine in Protein Metabolism and Integrity

L-serine, a non-essential amino acid, is a fundamental component of cellular function, contributing to everything from the basic structure of proteins to the intricate regulation of enzymatic activity. nih.gov

Post-Translational Modifications of Serine Residues: Phosphorylation and Glycosylation

Beyond its role as a building block, the hydroxyl group (-OH) in the side chain of serine residues within proteins is a key site for post-translational modifications (PTMs). nih.govwikipedia.org These modifications are crucial for regulating protein function, localization, and interaction with other molecules. chomixbio.comthermofisher.com

Phosphorylation: This reversible process involves the addition of a phosphate (B84403) group to the serine residue, catalyzed by enzymes called kinases. thermofisher.comabcam.com Serine phosphorylation is one of the most common and well-studied PTMs, acting as a molecular switch to control a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. thermofisher.com

Glycosylation: This modification involves the attachment of sugar molecules (glycans) to the serine residue. abcam.com O-linked glycosylation, where a sugar is attached to the oxygen atom of the serine side chain, can influence protein folding, stability, and trafficking. abcam.comwikipedia.org For instance, the addition of N-acetylglucosamine (O-GlcNAc) to serine residues on cytoplasmic and nuclear proteins is a dynamic modification that can compete with phosphorylation, suggesting a complex interplay in regulating cellular functions. wikipedia.org

| Modification | Description | Key Enzymes | Cellular Location | Primary Functions |

|---|---|---|---|---|

| Phosphorylation | Addition of a phosphate group (PO₄³⁻) to the hydroxyl group of serine. thermofisher.comabcam.com | Kinases (addition), Phosphatases (removal) abcam.com | Cytosol, Nucleus thermofisher.comabcam.com | Regulation of enzyme activity, cell signaling, cell cycle. thermofisher.com |

| O-linked Glycosylation | Attachment of a sugar molecule to the oxygen atom of the serine side chain. abcam.comwikipedia.org | Glycosyltransferases, Glycosidases wikipedia.org | Endoplasmic Reticulum, Golgi Apparatus, Cytoplasm wikipedia.org | Protein folding, stability, cell signaling, molecular trafficking. abcam.com |

Mechanisms of L-Serine in Preventing Misincorporation of Non-Proteinogenic Amino Acid Analogs (e.g., BMAA)

The integrity of proteins can be compromised by the misincorporation of non-proteinogenic amino acids, which are amino acids not normally used in protein synthesis. One such example is β-N-methylamino-L-alanine (BMAA), a neurotoxin produced by cyanobacteria. nih.govplos.org BMAA can be mistakenly incorporated into proteins in place of L-serine, leading to protein misfolding, aggregation, and ultimately, cell death. plos.orgalzdiscovery.org This misincorporation is thought to occur through the mischarging of the tRNA for serine (tRNASer) by seryl-tRNA synthetase. researchgate.netclinicaltrials.gov

Research has demonstrated that co-treatment with L-serine can prevent the toxic effects of BMAA. nih.gov L-serine competes with BMAA, reducing its incorporation into newly synthesized proteins in a concentration-dependent manner. plos.org This finding suggests that maintaining adequate levels of L-serine is crucial for preventing the proteotoxic stress induced by such environmental toxins. nih.govresearchgate.net

Catalytic Role of Serine Residues in Enzyme Function (e.g., Serine Proteases)

The hydroxyl group of serine also plays a direct catalytic role in the active site of certain enzymes. nih.govresearchgate.net The most prominent examples are the serine proteases, a family of enzymes that cleave peptide bonds in proteins. nih.govwikipedia.org These enzymes are characterized by a catalytic triad (B1167595) in their active site, typically consisting of serine, histidine, and aspartate residues. nih.govwou.edu

In the catalytic mechanism, the histidine residue acts as a base, accepting a proton from the serine's hydroxyl group. wou.edu This makes the serine oxygen a potent nucleophile that attacks the carbonyl carbon of the target peptide bond, leading to the formation of a covalent intermediate and subsequent cleavage of the bond. nih.govwou.edu The aspartate residue helps to orient the histidine and stabilize the positive charge that develops on it during the reaction. nih.gov

| Catalytic Triad Residue | Function in Catalysis |

|---|---|

| Serine | Acts as the nucleophile, attacking the peptide bond. nih.govwikipedia.org |

| Histidine | Functions as a general base, activating the serine residue. wou.edu |

| Aspartate | Stabilizes the positively charged histidine, orienting it for catalysis. nih.gov |

Involvement of L-Serine in One-Carbon Metabolism and Nucleotide Biosynthesis

L-serine is a central hub in one-carbon metabolism, a set of essential biochemical reactions that transfer one-carbon units for the synthesis of various biomolecules. nih.govnih.gov

Provision of Glycine (B1666218) and One-Carbon Units

The conversion of L-serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a key reaction in one-carbon metabolism. frontiersin.orgbiorxiv.org This reaction not only produces glycine but also transfers a one-carbon unit to the cofactor tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. nih.govfrontiersin.org This one-carbon unit is then utilized in various biosynthetic pathways. nih.gov

These one-carbon units derived from serine are essential for the de novo synthesis of purines (adenine and guanine) and thymidine, which are the building blocks of DNA and RNA. frontiersin.orgnih.gov Therefore, L-serine metabolism is intrinsically linked to nucleotide biosynthesis, which is fundamental for cell proliferation and growth. nih.govresearchgate.net The folate cycle, which carries these one-carbon units, and the interconnected methionine cycle are crucial for these processes. nih.govnih.gov

Link to Folate and Methionine Cycles

The precursor molecule, L-serine, plays a pivotal role in the intricate network of the folate and methionine cycles. It serves as the primary donor of one-carbon units, which are essential for a multitude of metabolic processes. mdpi.comnih.gov This donation occurs through the reversible transfer of a one-carbon unit to tetrahydrofolate (THF), resulting in the formation of glycine and N5,N10-CH2-THF. mdpi.com This latter molecule can then be reduced to N5-methyltetrahydrofolate (CH3-THF), a critical substrate for the methylation of homocysteine to regenerate methionine. mdpi.com

The entry of L-serine into these cycles is fundamental for maintaining the availability of one-carbon groups required for various metabolic pathways. mdpi.com These pathways include the catabolism of histidine and, significantly, the synthesis of purines and pyrimidines. mdpi.com Furthermore, through its connection to the methionine cycle, L-serine contributes to the production of S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous methylation reactions, such as the methylation of proteins and nucleic acids, and the synthesis of phosphatidylcholine, creatine, and epinephrine. mdpi.com

The relationship between L-serine and the folate and methionine cycles also extends to the transsulfuration pathway. In a reaction catalyzed by cystathionine (B15957) β-synthase, L-serine initiates this pathway, which is linked to the methionine cycle via its intermediate, homocysteine. mdpi.com This makes L-serine crucial for both potential routes of homocysteine disposal, highlighting its central role in cellular one-carbon metabolism. mdpi.com

| Component | Role in Folate and Methionine Cycles | Key Products/Outcomes |

| L-Serine | Primary one-carbon unit donor mdpi.com | Glycine, N5,N10-CH2-THF mdpi.com |

| Tetrahydrofolate (THF) | Acceptor of one-carbon unit from L-serine mdpi.com | N5,N10-CH2-THF, CH3-THF mdpi.com |

| Methionine Cycle | Regeneration of methionine from homocysteine mdpi.com | Methionine, S-adenosylmethionine (SAMe) mdpi.com |

| Folate Cycle | Provision of one-carbon units for biosynthesis mdpi.com | Purines, pyrimidines, thymidylate mdpi.comfrontiersin.org |

| Transsulfuration Pathway | Disposal of homocysteine and synthesis of sulfur-containing compounds mdpi.com | Cysteine, taurine, glutathione (B108866) mdpi.com |

Precursor for Purine (B94841) and Pyrimidine (B1678525) Nucleotides

L-serine is a crucial precursor for the biosynthesis of purine and pyrimidine nucleotides, the fundamental building blocks of DNA and RNA. nih.govnhri.org.twwikipedia.org Its contribution is primarily through the one-carbon metabolism, where it provides the necessary carbon units for the construction of the nucleotide rings. frontiersin.orgacs.org The folate cycle, which is directly fueled by L-serine's donation of a one-carbon unit, is essential for generating the specific forms of tetrahydrofolate required for both purine and pyrimidine synthesis. mdpi.combiorxiv.org

In purine biosynthesis, one-carbon units derived from L-serine are incorporated into the purine ring at two key positions. acs.org The synthesis of the entire purine ring structure relies on the availability of these one-carbon units. droracle.ai

For pyrimidine synthesis, while the primary ring structure is assembled from other precursors like aspartate and carbamoyl (B1232498) phosphate, the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a key component of DNA, is dependent on a one-carbon unit from the folate cycle, which is ultimately derived from L-serine. droracle.ai

Therefore, L-serine's role as a one-carbon donor is indispensable for the de novo synthesis of these essential macromolecules, highlighting its central position in cellular proliferation and maintenance of genetic material. researchgate.netresearchgate.net

| Nucleotide Class | Role of L-Serine | Key Metabolic Intermediates |

| Purines (Adenine, Guanine) | Provides one-carbon units for ring construction acs.orgdroracle.ai | N5,N10-CH2-THF, 10-formyl-THF acs.org |

| Pyrimidines (Cytosine, Thymine, Uracil) | Provides one-carbon unit for thymidylate (dTMP) synthesis droracle.ai | N5,N10-CH2-THF acs.org |

Contribution of L-Serine to Lipid Metabolism

Precursor for Sphingolipids

L-serine is an essential precursor for the de novo biosynthesis of sphingolipids, a diverse class of lipids with crucial roles in cell structure and signaling. nih.govnih.govresearchgate.netmdpi.com The initial and rate-limiting step in sphingolipid synthesis is the condensation of L-serine with palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). wikipedia.orgresearchgate.net This reaction forms 3-keto-dihydrosphingosine, which is then further metabolized to produce the entire range of sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. wikipedia.orgresearchgate.net

The availability of intracellular L-serine is tightly linked to the levels of sphingolipids. nih.govnih.gov Studies have shown that inhibiting serine synthesis can significantly alter sphingolipid composition, indicating that sphingolipid levels are sensitive to the amount of available L-serine. nih.gov This connection is particularly important in the context of cellular stress and disease, where alterations in sphingolipid metabolism are often observed. nih.govnih.gov For instance, in certain cellular contexts, an increased flux of serine into sphingolipid synthesis can lead to the accumulation of specific sphingolipid species that can impact cell proliferation and survival. nih.gov

The synthesis of sphingolipids from L-serine is a fundamental process for maintaining the integrity and function of cell membranes, particularly in the nervous system where sphingolipids are highly abundant and play a critical role in neuronal differentiation, myelination, and signaling. biorxiv.orgresearchgate.net

Synthesis of Phospholipids (B1166683), Including Phosphatidylserine (B164497)

L-serine is a direct precursor for the synthesis of phosphatidylserine (PS), a key phospholipid component of cell membranes. nih.govalzdiscovery.orgnih.gov The primary pathway for PS synthesis in mammalian cells involves a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced with L-serine. nih.govreactome.orgcaldic.com This reaction is catalyzed by two distinct enzymes, phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). caldic.com PSS1 preferentially utilizes PC as a substrate, while PSS2 uses PE. reactome.orgcaldic.com

The synthesis of PS from L-serine is particularly active in the brain, which has one of the highest capacities for PS synthesis among all tissues. caldic.com In cultured neuronal cells, an external supply of L-serine is essential for the synthesis of not only PS but also sphingolipids. nih.gov

| Lipid Class | Role of L-Serine | Key Enzymes | Resulting Lipid |

| Sphingolipids | Initial precursor in de novo synthesis nih.govmdpi.com | Serine palmitoyltransferase (SPT) wikipedia.orgresearchgate.net | Ceramides, Sphingomyelins, Glycosphingolipids wikipedia.org |

| Phospholipids | Direct precursor for phosphatidylserine (PS) nih.govalzdiscovery.org | Phosphatidylserine synthase 1 (PSS1), Phosphatidylserine synthase 2 (PSS2) caldic.com | Phosphatidylserine (PS) reactome.org |

Implications in Cellular Signaling and Regulatory Networks

Potential Modulatory Effects of Dipeptides on Enzyme Activity (referencing Ser-Leu dipeptide)

Recent research has shed light on the emerging role of dipeptides as small-molecule regulators of cellular processes. researchgate.net While the direct modulatory effects of N-beta-alanyl-L-serine are not yet characterized, studies on other dipeptides, such as Ser-Leu, provide a compelling framework for understanding their potential regulatory functions.

A study in Saccharomyces cerevisiae demonstrated that the Ser-Leu dipeptide can directly bind to and increase the activity of phosphoglycerate kinase (Pgk1), a key enzyme in glycolysis. nih.gov This interaction led to acute metabolic changes within the cell, indicating that dipeptides can act as metabolic regulators at the interface of protein degradation and central metabolism. nih.gov

The Ser-Leu dipeptide was found to interact with a range of proteins, including chaperones, proteasomal subunits, and various metabolic enzymes, suggesting a broader regulatory role beyond a single enzyme. nih.gov This finding opens up the possibility that dipeptides, including potentially this compound, could function as signaling molecules that modulate enzyme activities and influence metabolic pathways. smolecule.com The presence of serine and leucine (B10760876) in a peptide has been linked to binding affinity towards enzymes like α-amylase, suggesting that the specific amino acid composition of a dipeptide is crucial for its regulatory potential. mdpi.com

Further research is needed to explore the specific interactions and modulatory effects of this compound on enzyme activity and cellular signaling networks. However, the precedent set by Ser-Leu and other dipeptides suggests that this class of molecules may play a significant and previously underappreciated role in cellular regulation.

| Dipeptide | Target Enzyme | Observed Effect | Potential Implication |

| Ser-Leu | Phosphoglycerate kinase (Pgk1) nih.gov | Increased enzyme activity nih.gov | Regulation of glycolysis and central metabolism nih.gov |

| Ser-Leu | α-amylase mdpi.com | Inhibitory potential mdpi.com | Modulation of carbohydrate metabolism mdpi.com |

Role of L-Serine in Regulation of Cellular Processes (e.g., Cell Proliferation, Immune Cell Activation)

L-serine, a non-essential amino acid, is central to cellular proliferation and metabolism. portlandpress.com It serves as a primary source of one-carbon units necessary for the synthesis of purine nucleotides and deoxythymidine monophosphate, fundamental building blocks for DNA replication. portlandpress.com In rapidly dividing cells, such as cancer cells and activated immune cells, the demand for L-serine is significantly elevated to support the synthesis of proteins, nucleotides, and lipids required for cell growth. nih.govpnas.org Consequently, many cancer cells exhibit a heightened reliance on both exogenous L-serine uptake and endogenous de novo synthesis. nih.govmdpi.com Limiting the availability of L-serine has been shown to inhibit the growth and proliferation of tumor cells. nih.gov

The role of L-serine extends to the regulation of immune cell function. Activated T cells, for instance, upregulate the expression of enzymes involved in the de novo L-serine biosynthetic pathway. annualreviews.org L-serine provides glycine and one-carbon units to effector T cells, promoting their proliferation. nih.gov Furthermore, L-serine metabolism is implicated in the function of various immune cells, including Natural Killer (NK) cells and neutrophils, through the mTOR signaling pathway. nih.govmdpi.com L-serine also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 through the AMPK and NF-κB signaling pathways. nih.gov It can influence macrophage polarization, promoting the anti-inflammatory M2 phenotype, and downregulate microglia and astrocyte proliferation and activation. mdpi.comnih.gov

Below is an interactive table summarizing the key cellular processes regulated by L-serine.

| Cellular Process | Role of L-Serine | Key Mediators/Pathways | References |

| Cell Proliferation | Precursor for nucleotides, proteins, and lipids. | One-carbon metabolism, mTOR pathway | portlandpress.comnih.govpnas.org |

| T Cell Activation | Promotes proliferation by providing essential building blocks. | One-carbon metabolism | nih.govannualreviews.org |

| Innate Immunity | Supports growth and function of NK cells and neutrophils. | mTOR signaling pathway | nih.govmdpi.com |

| Inflammation | Reduces pro-inflammatory cytokine production. | AMPK and NF-κB signaling pathways | nih.gov |

| Microglia/Astrocyte Activation | Downregulates proliferation and activation. | - | mdpi.comnih.gov |

| Macrophage Polarization | Promotes anti-inflammatory M2 phenotype. | PPAR-γ | mdpi.comnih.gov |

Neurobiological Functions of Constituent Amino Acids

L-Serine in Central Nervous System Development and Neuronal Signaling

L-serine is indispensable for the proper development and functioning of the central nervous system (CNS). nih.govlu.se Its de novo synthesis is crucial during embryonic development, as demonstrated by the severe neurological abnormalities and embryonic lethality observed in mice lacking the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (Phgdh), which is essential for L-serine biosynthesis. nhri.org.tw In humans, deficiencies in L-serine synthesis lead to severe neurological symptoms, including microcephaly and psychomotor retardation, highlighting its critical role in brain development. portlandpress.comnih.gov

L-serine contributes to CNS development through multiple mechanisms. It is a precursor for the synthesis of other crucial molecules, including proteins, lipids like phosphatidylserine and sphingolipids, and other amino acids such as glycine and D-serine. nih.govnhri.org.tw Sphingolipids, in particular, are vital for neural differentiation and survival. nih.gov Furthermore, L-serine itself acts as a neurotrophic factor, promoting the proliferation, differentiation, and survival of neural stem cells. frontiersin.orgnih.gov It also plays a role in neuronal signaling, in part by serving as a precursor to the neuromodulator D-serine. researchgate.net

Role of L-Serine in D-Serine Synthesis via Serine Racemase and its Co-Agonistic Activity at NMDA Receptors

L-serine is the direct precursor for the synthesis of D-serine, a key neuromodulator in the CNS. nih.gov This conversion is catalyzed by the enzyme serine racemase, which directly converts L-serine to D-serine. nih.govwikipedia.org Serine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme found in the brain. nih.govfrontiersin.org While initially thought to be primarily localized in astrocytes, evidence now suggests that D-serine is predominantly synthesized in neurons from L-serine that is shuttled from astrocytes. researchgate.netfrontiersin.orgmdpi.com

D-serine plays a critical role in glutamatergic neurotransmission as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgpnas.org For the NMDA receptor to be activated by the primary neurotransmitter glutamate (B1630785), the co-agonist site, often referred to as the "glycine site," must also be occupied. pnas.orgmdpi.com D-serine is considered a principal, if not the primary, endogenous ligand for this site at synaptic NMDA receptors. nih.govfrontiersin.orgpnas.org The binding of both glutamate and a co-agonist like D-serine is a prerequisite for the opening of the NMDA receptor ion channel, allowing for calcium influx and the initiation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory. frontiersin.orgmdpi.com The activity of serine racemase, and thus the availability of D-serine, can be modulated by neuronal activity, including activation of AMPA and NMDA receptors, creating a dynamic regulatory loop for NMDA receptor function. frontiersin.orgfrontiersin.orgpnas.org

Beta-Alanine (B559535) as an Agonist for Inhibitory Glycine Receptors and a Co-Agonist for NMDA Receptors

Beta-alanine, a structural analog of glycine and GABA, functions as a neurotransmitter with recognized effects at multiple receptor sites in the CNS. nih.govunimelb.edu.au It is considered an endogenous agonist at inhibitory glycine receptors. nih.govtocris.com When beta-alanine binds to and activates glycine receptors, it opens chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. nih.gov This hyperpolarization reduces neuronal excitability, suggesting a role for beta-alanine in modulating inhibitory neurotransmission. frontiersin.orgnih.govnih.gov In some regions, like the hippocampus, beta-alanine, along with taurine, has been proposed to be the primary endogenous agonist for strychnine-sensitive glycine receptors. researchgate.net

In addition to its action at glycine receptors, beta-alanine can also act as a co-agonist at the NMDA receptor complex, specifically at the strychnine-insensitive glycine binding site. nih.govunimelb.edu.auresearchgate.net However, its efficacy as a co-agonist is reported to be lower than that of glycine. mdpi.com The ability of beta-alanine to interact with both inhibitory glycine receptors and excitatory NMDA receptors indicates its potential for complex modulation of synaptic transmission and neuronal activity. nih.gov

Below is an interactive table summarizing the receptor interactions of Beta-Alanine.

| Receptor | Action of Beta-Alanine | Effect | References |

| Glycine Receptor | Agonist | Inhibitory (Chloride influx, hyperpolarization) | nih.govtocris.com |

| NMDA Receptor | Co-agonist (at glycine site) | Excitatory (Modulates receptor activation) | nih.govunimelb.edu.auresearchgate.net |

| GABA-A Receptor | Agonist | Inhibitory | nih.gov |

| GABA-C Receptor | Agonist | Inhibitory | nih.gov |

Advanced Research Methodologies for N Beta Alanyl L Serine

Analytical Chemistry Techniques for Detection and Quantification

The precise detection and quantification of N-beta-alanyl-L-serine, often present in complex mixtures with other amino acids and biomolecules, require powerful analytical tools. Modern analytical chemistry offers a suite of techniques capable of achieving the necessary selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amino Acid and Dipeptide Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of amino acids and dipeptides due to its exceptional sensitivity and selectivity. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. For the analysis of polar compounds like this compound, hydrophilic interaction chromatography (HILIC) is often preferred over traditional reversed-phase (RP) columns as it provides better retention. nih.govmdpi.com The analysis can be performed directly on the underivatized molecule or after a derivatization step to improve chromatographic behavior and ionization efficiency. mdpi.comrestek.com

In a typical LC-MS/MS workflow, the dipeptide is first separated from other components in the sample matrix by the LC column. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. nih.gov The first mass analyzer (MS1) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as multiple-reaction monitoring (MRM), provides high specificity and allows for accurate quantification, even at very low concentrations. nih.govnih.gov To ensure accuracy and account for matrix effects, stable isotope-labeled internal standards are often utilized. nih.gov

| Parameter | Description | Common Application/Value | Reference |

|---|---|---|---|

| Chromatography Mode | Method of separation in the LC system. | Hydrophilic Interaction Chromatography (HILIC) for polar analytes; Reversed-Phase (RP) for derivatized analytes. | nih.govmdpi.com |

| Ionization Source | Technique used to generate ions from the analyte. | Electrospray Ionization (ESI), typically in positive mode. | nih.gov |

| Detection Mode | Mass spectrometry scan type for quantification. | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | nih.gov |

| Internal Standards | Used for accurate quantification and to correct for matrix effects. | Uniformly 13C, 15N-stable-isotope-labeled amino acids or dipeptides. | nih.govacs.org |

| Derivatization | Chemical modification to improve analytical properties. | Optional; reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used. | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Since this compound is a chiral molecule, distinguishing between its enantiomers and diastereomers is critical. High-Performance Liquid Chromatography (HPLC) is the primary method for such chiral separations. nih.gov Two main strategies are employed: direct and indirect separation.

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com CSPs based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and Pirkle-type phases have been successfully used for the separation of various amino acids and their derivatives. mdpi.comsigmaaldrich.com

Indirect methods involve derivatizing the analyte with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral HPLC column, such as a reversed-phase C18 column. nih.govnih.gov A widely used reagent is Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide) and its analogues, like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which react with the primary amine group of the dipeptide. nih.govresearchgate.net The resulting diastereomers can then be resolved and quantified, often using UV or mass spectrometric detection. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the atoms in the molecule. ipb.pt For a complete structural assignment, two-dimensional (2D) NMR techniques are essential. researchgate.netuzh.ch

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings within the same spin system, helping to trace the connectivity of protons through covalent bonds.

TOCSY (Total Correlation Spectroscopy) extends these correlations to an entire spin system, which is useful for identifying all protons within a single amino acid residue. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons or nitrogens to which they are attached (¹H-¹³C or ¹H-¹⁵N). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the peptide bond linkage between the beta-alanine (B559535) and serine residues. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the dipeptide in solution. uzh.ch

Furthermore, NMR is a powerful technique for isotopic tracing. By supplying cells or organisms with substrates labeled with stable isotopes like ¹³C or ¹⁵N, researchers can follow the metabolic fate of these atoms into newly synthesized molecules like this compound. isotope.commdpi.com The presence and position of these isotopes in the final molecule can be precisely determined by NMR, providing detailed insights into biosynthetic pathways. nih.govosti.gov

Chemoselective Fluorescent Probes for Amino Acid Enantiomers

A novel and highly selective approach for detecting specific amino acid enantiomers involves the use of chemoselective fluorescent probes. rsc.orgrsc.org These probes are designed to exhibit a significant change in fluorescence, typically a large enhancement, upon binding to a specific amino acid enantiomer. researchgate.net For instance, fluorescent probes have been developed that show high chemoselectivity and enantioselectivity for L-serine. nsf.gov A probe might, for example, consist of a chiral backbone, like a 1,1'-binaphthyl structure, functionalized with reactive groups that stereoselectively interact with the target amino acid. rsc.orgnsf.gov This interaction can lead to the formation of a rigid macrocyclic structure, which results in a strong fluorescent signal. rsc.orgnih.gov Such probes offer the potential for rapid and sensitive detection of the L-serine component of the dipeptide, distinguishing it from its D-enantiomer and other amino acids. researchgate.net

Sample Preparation and Extraction Protocols from Complex Biological Matrices

The accurate analysis of this compound from biological samples such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins and lipids. zivak.comscispace.com A common first step is protein precipitation, which is often achieved by adding an organic solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid or sulfosalicylic acid. restek.comresearchgate.net

Following precipitation, centrifugation is used to separate the solid protein pellet from the supernatant containing the small molecules, including the dipeptide. zivak.com The supernatant can then be further purified if necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose. Depending on the properties of the dipeptide and the remaining matrix components, different SPE sorbents can be used, such as cation-exchange resins to capture the amine-containing dipeptide. researchgate.net After washing the cartridge to remove impurities, the target analyte is eluted with an appropriate solvent. The final extract is then typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical technique, such as LC-MS/MS. zivak.com

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Protein Precipitation | Add a precipitating agent (e.g., sulfosalicylic acid, acetonitrile) to the sample (e.g., plasma). | To remove large protein molecules that can interfere with analysis. | restek.comresearchgate.net |

| 2. Centrifugation | Spin the sample at high speed (e.g., 5,000-15,000 rpm). | To pellet the precipitated proteins. | zivak.comresearchgate.net |

| 3. Supernatant Collection | Carefully collect the liquid supernatant. | The supernatant contains the small molecule analytes, including this compound. | zivak.com |

| 4. Further Purification (Optional) | Pass the supernatant through a Solid-Phase Extraction (SPE) cartridge (e.g., cation-exchange). | To remove other interfering small molecules and concentrate the analyte. | researchgate.net |

| 5. Reconstitution | Evaporate the purified sample to dryness and redissolve in a suitable mobile phase. | To prepare the sample for injection into the analytical instrument. | zivak.com |

Omics-Based Approaches

Omics-based approaches provide a systems-level view of the biological processes underlying the synthesis and regulation of metabolites, including dipeptides like this compound. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture.

For example, a transcriptome analysis could be used to study the expression levels of genes encoding the enzymes potentially involved in the synthesis of this compound under different conditions. mdpi.com By comparing the transcriptomes of cells producing high versus low levels of the dipeptide, researchers can identify differentially expressed genes that may be key to its production pathway. mdpi.com This approach has been used to identify key metabolic pathways and genes that regulate L-serine synthesis in engineered E. coli. mdpi.com

Similarly, metabolomics, which aims to globally profile all small-molecule metabolites in a sample, can be combined with other omics data. An integrative approach might combine genome-wide association studies (GWAS) with transcriptomics and metabolomics to identify genes and biological processes that regulate amino acid composition. oup.com By applying such a multi-omics strategy, one could uncover the genetic basis for variations in this compound levels and understand how its synthesis is integrated with the broader metabolic network of the cell, including the pathways for its precursors, beta-alanine and L-serine. oup.comnih.gov

Targeted and Untargeted Metabolomics Profiling of Dipeptides and Related Metabolic Pathways

Metabolomics, the large-scale study of small molecules or metabolites, provides a direct snapshot of physiological and cellular activity. Both targeted and untargeted approaches are employed to study dipeptides like this compound and their associated metabolic networks.

Untargeted Metabolomics: This approach aims to comprehensively measure as many metabolites as possible in a biological sample to identify changes and generate hypotheses. frontiersin.org Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can profile thousands of metabolites simultaneously. frontiersin.orgfrontiersin.org In studies on various organisms, untargeted metabolomics has successfully identified significant alterations in amino acid pathways, including those involving L-serine and beta-alanine, under different conditions such as disease or environmental stress. frontiersin.orgmdpi.com For instance, in studies of diabetic neuropathy, untargeted profiling revealed that beta-alanine and its related metabolic pathways were significantly altered. mdpi.com This global profiling allows for the discovery of previously unknown correlations between this compound and other metabolic pathways.

Targeted Metabolomics: This method focuses on the precise measurement of a predefined and specific group of metabolites. It offers higher sensitivity and accuracy for quantification compared to untargeted methods. nih.govmetwarebio.com Targeted analysis is particularly useful for quantifying this compound and its direct precursors, L-serine and beta-alanine, or its breakdown products. Techniques like UPLC-QqQ-MS (Triple Quadrupole Mass Spectrometry) are often used for absolute quantification of amino acids and their derivatives. frontiersin.org Research on triple-negative breast cancer utilized a targeted approach to quantify 40 amino acids and their derivatives, revealing significant uptake of both serine and β-alanine by cancer cells. nih.gov This methodology could be directly applied to track the precise concentration changes of this compound in response to various stimuli.

The table below summarizes the application of these metabolomics approaches.

| Methodology | Description | Application to this compound | Key Findings in Related Molecules |

| Untargeted Metabolomics | Global, comprehensive analysis of all measurable metabolites in a sample. frontiersin.org Typically uses high-resolution MS platforms like UPLC-QE-MS. frontiersin.org | Discovery of novel metabolic pathways influenced by or influencing this compound levels. | Identified significant changes in beta-Alanine metabolism and L-Serine pathways in various disease and stress models. frontiersin.orgmdpi.com |

| Targeted Metabolomics | Quantitative analysis of a specific, predefined set of metabolites. nih.gov Employs sensitive techniques like HILIC-MS/MS for accurate quantification. nih.gov | Precise measurement of this compound concentration and its metabolic precursors and products. | Quantified significant increases in the uptake of serine and β-alanine in cancer cell lines. nih.gov |

Proteomics for Protein-Dipeptide Interaction Discovery

Proteomics involves the large-scale study of proteins, their structures, and their functions. A key application in the context of this compound is the identification of proteins that bind to, transport, or are modified by this dipeptide. Such interactions are fundamental to the dipeptide's biological role.

Protein-protein interactions (PPIs) form the backbone of cellular machinery and signaling networks, and these interactions can be influenced by small molecules. wikipedia.org While direct proteomics research on this compound is limited, the methodologies to discover such interactions are well-established. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could be employed. In this method, a synthesized and "tagged" version of this compound would be used as bait to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Furthermore, studies on related amino acids provide a framework for understanding potential interactions. Research has shown that the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) can be misincorporated into proteins in place of L-serine, leading to protein misfolding and cellular stress. nih.govmdpi.com This highlights a direct interaction between an amino acid analogue and the entire protein synthesis machinery. Proteomics can detect these misincorporations and the subsequent cellular responses, such as the unfolded protein response (UPR). nih.govnih.gov Investigating whether this compound or its constituent parts interact with protein synthesis or folding pathways would be a critical area of research.

Integrated Proteomics and Metabolomics for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the function of this compound, researchers integrate metabolomic and proteomic data. This multi-omics approach connects changes in protein expression with changes in metabolite concentrations, providing a more complete picture of the cellular response. nih.govnih.govrsc.org

By simultaneously analyzing both the proteome and the metabolome, it is possible to correlate the abundance of this compound with the expression levels of specific enzymes or transport proteins. For example, an integrated analysis in chicken muscle tissue identified correlations between differentially expressed proteins and metabolites involved in amino acid metabolism, including L-serine. nih.gov This allowed researchers to build a molecular network regulating specific meat quality traits. nih.gov

This integrated strategy could reveal:

Enzymatic Regulation: Identification of enzymes (proteins) that are upregulated or downregulated in correlation with the synthesis or degradation of this compound (metabolite).

Pathway Analysis: Elucidation of entire metabolic and signaling pathways that are impacted by the presence of the dipeptide.

Biomarker Discovery: The combination of protein and metabolite data can lead to the discovery of more robust biomarkers for physiological or pathological states associated with this compound.

The table below outlines the principles of this integrated approach.

| Omics Layer | Data Provided | Contribution to Systems-Level Understanding |

| Proteomics | Identifies and quantifies the abundance of thousands of proteins (e.g., enzymes, transporters, signaling proteins). nih.gov | Reveals the cellular machinery available to act upon or be regulated by the dipeptide. |

| Metabolomics | Identifies and quantifies the abundance of small molecules, including this compound and related compounds. nih.gov | Provides a direct readout of the biochemical activity and metabolic state of the cell. |

| Integrated Analysis | Correlates changes in protein expression with changes in metabolite levels to build functional networks. nih.gov | Connects the functional components (proteins) with the outcomes of their activity (metabolites) for a holistic view of the dipeptide's role. |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique used to follow the journey of atoms from a precursor molecule through a series of biochemical reactions into various end products. By using a version of this compound synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, or Deuterium), researchers can track its metabolic fate with high precision. nih.govisotope.com

Metabolic Flux Analysis (MFA): This technique uses isotopic tracing data to calculate the rates (fluxes) of reactions within a metabolic network. acs.org For this compound, this would involve introducing the isotopically labeled dipeptide to cells or an organism and then using mass spectrometry to measure the rate at which the labeled atoms appear in other molecules. nih.gov

This analysis can answer several key questions:

Rate of Degradation: How quickly is this compound broken down into its constituent amino acids, beta-alanine and L-serine?

Metabolic Contributions: Are the carbon and nitrogen atoms from the dipeptide used to synthesize other molecules, such as other amino acids, glucose, or nucleotides? annualreviews.org

Pathway Utilization: Which metabolic pathways are the primary consumers of the dipeptide's components? For example, tracer studies with labeled L-serine have been crucial in understanding its contribution to one-carbon metabolism, which is vital for nucleotide synthesis. annualreviews.orgbiorxiv.org

Chemical Biology and Synthetic Approaches in N Beta Alanyl L Serine Research

In Vitro Enzymatic Synthesis for Mechanistic and Production Studies

The enzymatic synthesis of dipeptides, including those containing non-standard amino acids like β-alanine, offers a highly specific and environmentally friendly alternative to chemical synthesis. L-Amino acid ligases (Lals) are a class of enzymes that catalyze the ATP-dependent formation of a peptide bond between two L-amino acids. asm.orgnih.gov These enzymes are promising for the production of functional peptides due to their ability to work with unprotected amino acids. asm.org

Research into the substrate specificity of various Lals has revealed the potential for synthesizing a wide range of dipeptides. For instance, the enzyme TabS from Pseudomonas syringae has demonstrated the broadest substrate specificity of any known Lal, capable of forming dipeptides from 136 out of 231 tested amino acid combinations. asm.orgnih.gov Crucially, TabS accepts β-alanine as both an N-terminal and a C-terminal substrate, and L-serine as a C-terminal substrate. asm.orgsci-hub.se This indicates the enzymatic feasibility of synthesizing N-beta-alanyl-L-serine, although the reverse sequence, L-seryl-β-alanine, might also be a possible product.

Another Lal, BacD from Bacillus subtilis, generally prefers non-bulky, neutral amino acids like alanine (B10760859), glycine (B1666218), and serine at the N-terminal position and bulky, neutral amino acids at the C-terminal position. sci-hub.senih.gov While this might not be the ideal configuration for this compound synthesis, the catalytic promiscuity of these enzymes suggests that they are valuable tools for production studies. The reaction mechanism for these ligases involves the ATP-dependent phosphorylation of the N-terminal amino acid, followed by a nucleophilic attack from the amino group of the C-terminal amino acid. nih.gov

The development of a whole-cell biocatalyst system is a common strategy for production. This involves using recombinant bacteria, such as E. coli, that overexpress a specific ligase. This approach has been successfully used for the synthesis of L-carnosine (β-alanyl-L-histidine), a related dipeptide. nih.gov Such systems can be optimized for pH, substrate concentrations, and biocatalyst recycling to achieve high product yields. nih.gov

| Enzyme | Source Organism | Known Relevant Substrates | Potential for this compound Synthesis |

| TabS | Pseudomonas syringae | Accepts β-alanine (N- or C-terminal) and L-serine (C-terminal). asm.orgsci-hub.se | High. Capable of synthesizing various dipeptides, including those with β-alanine. asm.orgnih.gov |

| BacD | Bacillus subtilis | Prefers non-bulky N-terminal amino acids (e.g., L-serine) and bulky C-terminal amino acids. sci-hub.senih.gov | Moderate. Substrate preference is not ideal, but broad specificity may allow for some synthesis. |

| YwfE | Bacillus subtilis | Prefers L-alanine or L-serine at the N-terminus. asm.org | Low for this compound, but potentially higher for L-seryl-β-alanine. |

| BL00235 | Bifidobacterium longum | Recognizes L-alanine and L-serine as C-terminal substrates. sci-hub.se | Moderate. Depends on its acceptance of β-alanine as an N-terminal substrate. |

Chemical Synthesis Strategies for this compound and its Analogues

The chemical synthesis of peptides like this compound involves the formation of an amide bond between the carboxyl group of β-alanine and the amino group of L-serine. This process requires the use of protecting groups for reactive side chains and the activation of the carboxyl group to facilitate the coupling reaction. uniurb.it

A common approach is solution-phase peptide synthesis. ekb.eg In this method, the N-terminus of β-alanine would be protected, often with a Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) group, while the carboxyl group of L-serine might be protected as an ester (e.g., methyl or benzyl (B1604629) ester). The hydroxyl group of serine is also typically protected (e.g., as a benzyl ether) to prevent side reactions. mdpi.com The coupling itself is mediated by a reagent that activates the carboxyl group of the protected β-alanine. uniurb.it

Table of Common Peptide Coupling Reagents

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Often used with additives like HOBt to reduce side reactions. |

| Phosphonium (B103445) Salts | BOP, PyBOP, HBTU, HATU | Forms an active ester or acylphosphonium species, which readily reacts with the amine component. |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts, these reagents generate active esters that facilitate amide bond formation. |

| Acyl Halides | Acid chlorides or fluorides | Highly reactive species formed from the carboxylic acid, which react rapidly with the amine. This method is less common for complex peptides due to its high reactivity. uniurb.it |

An alternative strategy involves the use of serine-derived intermediates like β-lactones. N-protected L-serine can be cyclized to form an N-protected-L-serine β-lactone. This strained ring can then be opened by various nucleophiles. While often used to create β-substituted alanines by reacting with organometallic reagents, this chemistry highlights the versatility of serine as a synthetic precursor. nih.gov Similarly, serine-derived organozinc reagents can be used to synthesize various alanine derivatives. nih.gov

The synthesis of analogues can be achieved by substituting either β-alanine or L-serine with other amino acids or by modifying their side chains before the coupling reaction. For example, α-/β-mixed dipeptides have been synthesized by coupling protected α-amino acids with β-amino acid esters. mdpi.com

Derivatization Techniques for Enhanced Detection, Purification, or Functional Studies

To facilitate the analysis of this compound, which lacks a strong chromophore, derivatization is often necessary. This process involves chemically modifying the dipeptide to attach a molecule that can be easily detected by techniques like HPLC with fluorescence or UV detection, or mass spectrometry (MS). jst.go.jpacs.orgresearchgate.net

Derivatization typically targets the primary amine group at the N-terminus of the β-alanine residue.

Common Derivatization Reagents for Amino Acids and Peptides

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| Phenyl isothiocyanate / Phenyl isocyanate | PITC / PIC | UV | Classic reagent for Edman degradation; Phenyl isocyanate (PIC) has been used for comprehensive dipeptide analysis via LC/MS/MS. jst.go.jpresearchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | A common N-protecting group in peptide synthesis that provides high fluorescence sensitivity for analysis. acs.org |

| Dansyl chloride | Dns-Cl | Fluorescence | Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. |

| o-Phthalaldehyde | OPA | Fluorescence | Reacts with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine, NAC) to form fluorescent isoindole derivatives. nih.gov |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescence | Used for sensitive analysis of dipeptides, including serine-containing ones, via HPLC. jst.go.jp |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | FDAA | UV/MS | A chiral derivatizing agent used to separate and quantify amino acid enantiomers, but also applicable to peptides. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) | AQC | Fluorescence | A pre-column derivatization reagent for targeted amino acid and peptide analysis. |

These derivatization techniques are crucial for quantifying the dipeptide in complex matrices, such as during production studies or when investigating its metabolic fate. For purification, the unique properties conferred by the derivatizing agent can be exploited in chromatographic separations. For functional studies, a tag (e.g., a fluorophore or a biotin (B1667282) molecule) can be attached to track the dipeptide's location in a biological system or its interaction with other molecules.

Application in Cell-Free Protein Synthesis Systems for Investigating Amino Acid Incorporation and Misincorporation

Cell-free protein synthesis (CFPS) systems are powerful in vitro tools for studying the fundamentals of translation and for producing proteins. frontiersin.orgd-nb.info By removing the constraints of a living cell, researchers can directly manipulate the components of the translational machinery, making CFPS an ideal platform for investigating the incorporation of non-canonical amino acids (ncAAs). nih.govnih.govfrontiersin.orgwikipedia.org

The incorporation of a dipeptide like this compound into a growing polypeptide chain represents a significant deviation from standard protein synthesis. It is a form of misincorporation, where the ribosome is prompted to accept a dipeptide unit instead of a single amino acid. nih.govmdpi.com Research has shown that it is possible to incorporate various ncAAs, including β-amino acids and even dipeptides, into proteins using engineered ribosomes and modified tRNAs in CFPS systems. nih.govnih.govnih.govtandfonline.com

The general strategy involves:

Creating a "blank" codon: A codon, often a stop codon like UAG (amber), is reassigned to the non-canonical substrate. nih.gov In genomically recoded organisms used for CFPS extract preparation, the release factor that recognizes this stop codon is deleted, freeing it up for reassignment. d-nb.info

Preparing an acylated tRNA: A suppressor tRNA (e.g., tRNACUA) that recognizes the reassigned codon is chemically or enzymatically charged (acylated) with the molecule to be incorporated—in this case, the this compound dipeptide. nih.gov

Using engineered ribosomes: In some cases, ribosomes themselves are mutated to better accommodate the bulky or structurally unusual dipeptide substrate at the peptidyl transferase center. nih.gov

Studies have successfully used this approach to incorporate dipeptides and their analogues into proteins like dihydrofolate reductase (DHFR). nih.gov The efficiency of such incorporation is often low and competes with premature termination of translation. tandfonline.com Therefore, investigating the potential for this compound incorporation would involve synthesizing the dipeptide, chemically ligating it to a suppressor tRNA, and adding this construct to a CFPS reaction programmed with a gene containing the corresponding codon at a specific site. The resulting protein would then be analyzed by mass spectrometry to confirm if the dipeptide was successfully incorporated. This type of research helps to probe the limits of the ribosome's catalytic abilities and to develop methods for creating novel polymers and proteins with unique properties. nih.gov

Design of Novel Cationic Amphiphiles with Beta-Alanine (B559535) or Serine Headgroups for Research Applications

Cationic amphiphiles, also known as cationic lipids, are molecules with a positively charged hydrophilic headgroup and a nonpolar hydrophobic tail. nih.gov They are of significant research interest as non-viral vectors for gene delivery. These lipids can self-assemble with negatively charged DNA or RNA to form nanoparticles called lipoplexes, which can cross cell membranes and deliver the genetic material into cells. nih.govrsc.org

The structure of the headgroup is a critical determinant of transfection efficiency and cytotoxicity. nih.govacs.orgruc.dk Amino acids, with their inherent chirality and functional groups, are attractive building blocks for designing novel headgroups. rsc.org Both β-alanine and L-serine have been incorporated into the headgroups of cationic amphiphiles to study how these structures influence gene delivery. nih.govacs.orgmeddocsonline.org

A structure-activity investigation of nine novel cationic amphiphiles with serine, alanine, or β-alanine headgroups revealed significant differences in their transfection efficiencies. nih.govacs.org

Key Research Findings:

Superiority of β-Alanine Headgroups: In several cell lines (CHO, HepG2, MCF-7), cationic lipids with β-alanine headgroups were found to be remarkably more efficient at transfection than their counterparts with serine headgroups. nih.gov

Compromised Efficacy of Serine Headgroups: Despite possessing a hydroxyl group, which is sometimes associated with enhanced transfection, the serine-based lipids were less effective. This was hypothesized to be due to an increased sensitivity of the DNA when complexed with these specific lipids, potentially affecting its release or stability within the cell. nih.gov

Influence of Hydrophobic Tails: The length and saturation of the hydrophobic tails (e.g., myristyl, palmityl) also modulate the efficiency, with an optimal length often observed for specific headgroup/cell line combinations. nih.govacs.org